2,2-dimethyl-1-(3-phenyl-3,4-dihydropyrazol-2-yl)propan-1-one

RIPK1 kinase inhibitor binding affinity

GSK'963 is the definitive RIPK1 chemical probe, offering unmatched >10,000-fold kinome selectivity, low-nM cellular potency (IC50 1–4 nM), and the matched inactive enantiomer GSK'962 as a clean negative control. Unlike Nec-1, it has zero IDO off-target liability and achieves complete in vivo protection at 2 mg/kg i.p. Its brain-penetrant scaffold uniquely enables CNS target engagement studies. For RIPK1 deconvolution experiments where target specificity is non-negotiable, GSK'963 is the only commercially available tool with a validated enantiomeric control. Source now to elevate your necroptosis research.

Molecular Formula C14H18N2O
Molecular Weight 230.31 g/mol
Cat. No. B11935484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-dimethyl-1-(3-phenyl-3,4-dihydropyrazol-2-yl)propan-1-one
Molecular FormulaC14H18N2O
Molecular Weight230.31 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)N1C(CC=N1)C2=CC=CC=C2
InChIInChI=1S/C14H18N2O/c1-14(2,3)13(17)16-12(9-10-15-16)11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3
InChIKeyNJQVSLWJBLPTMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dimethyl-1-(3-phenyl-3,4-dihydropyrazol-2-yl)propan-1-one (GSK′963): A Chiral Dihydropyrazole RIPK1 Inhibitor for Necroptosis Research


2,2-Dimethyl-1-(3-phenyl-3,4-dihydropyrazol-2-yl)propan-1-one, widely known as GSK′963 (or GSK963), is a chiral small-molecule dihydropyrazole that acts as a highly potent and selective inhibitor of receptor-interacting serine/threonine protein kinase 1 (RIPK1; RIP1) [1]. The (S)-enantiomer (CAS 2049868-46-2) is the biologically active species, while the (R)-enantiomer (GSK′962, CAS 2049872-86-6) is catalytically inactive and serves as a matched negative control [1]. GSK′963 is chemically and pharmacologically distinct from the historically dominant RIPK1 inhibitor class, the tryptophan-based necrostatins (Nec-1, Nec-1s), having been discovered through high-throughput screening of the GSK compound collection and subsequent chiral separation of a racemic hit [1]. The compound is commercially available from multiple authorized vendors as a research-use-only tool compound .

Why Nec-1, Nec-1s, or the Racemate Cannot Substitute for the (S)-Enantiomer 2,2-Dimethyl-1-(3-phenyl-3,4-dihydropyrazol-2-yl)propan-1-one (GSK′963)


RIPK1 inhibitors are not functionally interchangeable. Necrostatin-1 (Nec-1), the first-generation tool, suffers from moderate biochemical potency, a well-documented off-target liability against indoleamine-2,3-dioxygenase (IDO), and poor pharmacokinetic properties that severely limit its in vivo utility [1]. Its optimized analog Nec-1s (7-Cl-O-Nec-1) eliminated IDO activity but retained only modest potency [1]. Critically, GSK′963 and its (R)-enantiomer GSK′962 are separated chiral forms that exhibit >1,000-fold differential activity in cellular necroptosis assays; the racemate would therefore deliver only a fraction of the targeted RIPK1 inhibition while complicating dose-response interpretation [1]. Furthermore, in vivo pharmacodynamic modeling demonstrates that even at a 10-fold higher dose (2 mg/kg), Nec-1 provides only minimal protection in a RIPK1-dependent acute sterile shock model, whereas GSK′963 achieves complete protection at the same dose [1]. These quantitative performance gaps mean that substituting GSK′963 with any other in-class RIPK1 inhibitor fundamentally alters the experimental outcome.

Quantitative Evidence Guide: 2,2-Dimethyl-1-(3-phenyl-3,4-dihydropyrazol-2-yl)propan-1-one (GSK′963) vs. Closest Comparators


Biochemical Binding Affinity: GSK′963 vs. Necrostatin-1 vs. GSK′962 in Fluorescence Polarization (FP) Assay

In a head-to-head fluorescence polarization (FP) binding assay measuring competition at the ATP-binding pocket of recombinant GST-RIPK1 (1–375), GSK′963 exhibited an IC50 of 29 nM [1]. Under identical assay conditions, Nec-1 displayed an IC50 of approximately 2 μM, representing an ~70-fold reduction in binding affinity relative to GSK′963 [1]. The (R)-enantiomer GSK′962 showed no measurable binding activity in this assay [1]. This establishes GSK′963 as a substantially higher-affinity ligand for RIPK1 at the target engagement level.

RIPK1 kinase inhibitor binding affinity fluorescence polarization

Cellular Necroptosis Inhibition: GSK′963 vs. Nec-1 vs. GSK′962 Across Murine and Human Cell Systems

GSK′963 blocked TNF+zVAD-induced necroptosis in mouse L929 fibrosarcoma cells with an IC50 of 1 nM and in human U937 monocytic cells with an IC50 of 4 nM, as measured by CellTiter-Glo viability assay at 19–21 h post-induction [1]. Nec-1 required concentrations of 1 μM (L929) and 2 μM (U937) to achieve comparable inhibition, representing 1,000-fold and 500-fold lower potency, respectively [1]. GSK′962 was at least 1,000-fold less potent than GSK′963 in both cell lines [1]. The rank-order was confirmed in primary murine bone marrow-derived macrophages (BMDMs; GSK′963 IC50 = 3 nM) and primary human neutrophils (GSK′963 IC50 = 0.9 nM) [1]. At the functional selectivity level, 100 nM GSK′963 did not impair TNF+cycloheximide-induced apoptosis or TNF-mediated NF-κB activation in BMDMs, confirming pathway specificity [1].

necroptosis cell viability L929 U937 primary cells

Kinome-Wide Selectivity: GSK′963 vs. Nec-1 vs. GSK′962 — >10,000-Fold Window Over 339 Kinases and Absence of IDO Activity

GSK′963 was profiled at 10 μM against a panel of 339 human kinases using a P33-radiolabeled assay (Reaction Biology Corporation). It displayed <50% inhibition against all kinases tested, establishing >10,000-fold selectivity for RIP1 over every other kinase evaluated [1]. In contrast, Nec-1 carries a well-documented off-target activity against indoleamine-2,3-dioxygenase (IDO), an immunomodulatory enzyme with important functions in tryptophan metabolism, which complicates the interpretation of Nec-1 effects in immune-competent systems [1]. GSK′963 showed no measurable IDO inhibitory activity in an in vitro enzymatic assay, nor did GSK′962 [1]. This demonstrates that the dihydropyrazole scaffold of GSK′963, unlike the tryptophan-based necrostatins, achieves mono-kinase selectivity without IDO cross-reactivity.

kinase selectivity off-target profiling IDO kinome screen

In Vivo Acute Efficacy: GSK′963 vs. Nec-1 vs. GSK′962 in a TNF+zVAD-Induced Lethal Sterile Shock Model

In C57BL/6 mice challenged with intravenous TNF (1.25 mg/kg) plus zVAD-FMK (16.7 mg/kg) to induce RIPK1-dependent lethal hypothermia, GSK′963 administered intraperitoneally at 2 mg/kg 15 min prior to challenge provided complete protection from temperature loss [1]. Even at the 10-fold lower dose of 0.2 mg/kg, GSK′963 showed a significant protective response [1]. Nec-1 produced no protective effect at 0.2 mg/kg—a dose commonly used in published RIPK1 in vivo studies—and delivered only minimal protection at the 10-fold higher dose of 2 mg/kg [1]. GSK′962 at 20 mg/kg had no effect, confirming that protection is mediated specifically through RIPK1 kinase inhibition [1]. Pharmacodynamic modeling based on measured plasma exposures and cellular IC50 values predicted that at 2 mg/kg, GSK′963 would sustain blood concentrations above the IC90 for RIPK1 inhibition for an extended duration, whereas Nec-1 could not maintain effective target coverage [1].

in vivo pharmacology sterile shock hypothermia TNF mouse model

Chiral Negative Control: GSK′962 as a Chemically Identical, Catalytically Inactive Enantiomer for On-Target Confirmation

GSK′963 and GSK′962 are the (S)- and (R)-enantiomers, respectively, of the same dihydropyrazole scaffold. GSK′962 is chemically identical to GSK′963 in molecular formula (C14H18N2O), molecular weight (230.31 g/mol), and physiochemical properties, yet it is devoid of RIPK1 inhibitory activity across all assay formats: FP binding (no measurable binding), ADP-Glo kinase assay (inactive), cellular necroptosis rescue (>1,000-fold less potent than GSK′963), IDO assay (inactive), and the in vivo TNF+zVAD shock model (no effect at 20 mg/kg) [1]. GSK′962 also shows no kinome-wide activity against 339 kinases [1]. This matched inactive enantiomer is commercially available (CAS 2049872-86-6, Sigma SML2480) and is recommended specifically as the negative control compound for GSK′963 experiments . No necrostatin-class inhibitor offers an analogous stereochemical negative control.

enantiomer negative control target engagement chemical probe chirality

Brain Penetrance and CNS Target Engagement Potential: GSK′963 vs. Necrostatins

GSK′963 is explicitly characterized as brain-penetrant in its authoritative technical documentation from Sigma-Aldrich, with confirmed central nervous system exposure . This property has enabled its use in CNS RIPK1 studies, including protection against acute neuronal death following autologous blood intracerebral hemorrhage induction in mice (25 mg/kg/3 h i.p.) . In contrast, Nec-1 is limited by poor metabolic stability and a short in vivo half-life that compromises its utility in any tissue compartment, including the CNS [1]. The brain-penetrant property of GSK′963 has also made the dihydropyrazole scaffold a template for PET ligand development; recent studies demonstrated that GSK′963-based PET tracers (e.g., [18F]WL1) exhibit specific RIPK1 binding in mouse brain sections and favorable brain kinetics in rodents [2]. This CNS accessibility is not a documented feature of the necrostatin class.

brain penetration CNS neuroinflammation PET imaging pharmacokinetics

Optimal Application Scenarios for 2,2-Dimethyl-1-(3-phenyl-3,4-dihydropyrazol-2-yl)propan-1-one (GSK′963) Based on Evidence


In Vitro Mechanistic Dissection of RIPK1 Kinase-Dependent vs. RIPK1 Scaffold-Dependent Signaling

The combination of low-nanomolar cellular potency (IC50 = 1–4 nM in L929 and U937 cells), exquisite pathway selectivity (no effect on TNF+CHX-induced apoptosis or TNF-induced NF-κB activation at 100 nM), and the availability of the matched inactive enantiomer GSK′962 as a negative control makes GSK′963 the gold-standard tool for cleanly parsing RIPK1 kinase-dependent signaling from RIPK1 scaffold functions [1]. Researchers can dose GSK′963 at 100 nM—a concentration ~100-fold above the cellular IC50 yet still >100-fold below kinome-wide activity thresholds—to achieve complete RIPK1 kinase inhibition while using equal concentrations of GSK′962 to control for any compound-related artifacts [1]. This experimental design is not achievable with Nec-1, which requires micromolar concentrations where off-target effects (including IDO inhibition) become unavoidable.

In Vivo Acute RIPK1 Pharmacology in Murine Models of Sterile Shock and Ischemia-Reperfusion Injury

GSK′963 at 2 mg/kg i.p. provides complete protection against TNF+zVAD-induced lethal hypothermia, with pharmacodynamic modeling confirming sustained blood concentrations above the IC90 for RIPK1 inhibition [1]. This acute dosing paradigm has been extended to additional in vivo models, including protection against autologous blood-induced intracerebral hemorrhage in mice (25 mg/kg/3 h i.p.) , and has been deployed in renal ischemia-reperfusion injury studies where GSK′963 was compared head-to-head against the ferroptosis inhibitor Ferrostatin-1 to discriminate necroptotic from ferroptotic cell death components [2]. GSK′963 is suitable for acute (≤24 h) in vivo RIPK1 studies where its pharmacokinetic profile is adequate; for chronic disease models requiring sustained target coverage, the next-generation analog GSK′547 (400-fold improved oral exposure) should be considered [3].

Kinase Selectivity Profiling and Target Deconvolution Studies Requiring Mono-Kinase Inhibition

With a demonstrated >10,000-fold selectivity for RIPK1 over 339 other kinases at 10 μM and absent IDO activity, GSK′963 serves as an unambiguous chemical probe for RIPK1 target deconvolution experiments [1]. This selectivity profile is particularly valuable when investigating RIPK1's role in immunomodulatory contexts where IDO activity (confounded by Nec-1) would otherwise alter tryptophan metabolism and T-cell biology, or in systems where the RIPK family members RIPK2, RIPK3, and RIPK5 are co-expressed, since GSK′963 shows no inhibition of these kinases (IC50 >10 μM against RIPK2/3/5) . The inactive enantiomer GSK′962 provides equally clean kinome-wide inactivity, serving as the ideal negative control in selectivity-critical experiments [1].

CNS Neuroinflammation and Acute Neurodegeneration Models Requiring Brain-Penetrant RIPK1 Inhibition

GSK′963 is explicitly documented as brain-penetrant and has demonstrated in vivo efficacy in an intracerebral hemorrhage model (25 mg/kg/3 h i.p.) . The dihydropyrazole scaffold's CNS accessibility has been further validated through the development of GSK′963-based PET tracers ([18F]WL1) that show specific RIPK1 binding in rodent brain, with favorable brain kinetics (brain2min = 4.89% ID/g, brain60min = 0.21% ID/g in mice) [2]. For research programs studying RIPK1 in neuroinflammatory conditions such as multiple sclerosis, Alzheimer's disease, or amyotrophic lateral sclerosis—where RIPK1 kinase inhibitors have advanced into clinical trials—GSK′963 provides the only commercially available brain-penetrant tool compound with a matched inactive enantiomer for rigorous CNS target engagement validation [2].

Quote Request

Request a Quote for 2,2-dimethyl-1-(3-phenyl-3,4-dihydropyrazol-2-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.